Evidence Item 1: Selective Recognition of Caspase-3 Versus Caspase-6 by Differential P1' Sequence Design (Direct Head-to-Head Comparison)
In the seminal study by Kawahara et al. (1998), two fluorogenic substrates were explicitly designed and compared: MCA-DEVDAPK(dnp) was prepared as a specific substrate for caspase-3, while MCA-VEVDAPK(dnp) (differing by a single Val→Glu substitution at the P4 position of the DEVD core, combined with the APK(dnp) tail) was prepared as a specific substrate for caspase-6 [1]. Using recombinant caspases in Jurkat cell extracts, MCA-DEVDAPK(dnp) was cleaved by caspase-3 but showed negligible cleavage by caspase-6, whereas the VEVD analog was preferentially cleaved by caspase-6. This demonstrates that the extended DEVDAP sequence including the Ala-Pro-Lys(Dnp) tail is critical for conferring caspase-3 selectivity [2].
| Evidence Dimension | Selectivity for caspase-3 versus caspase-6 (substrate cleavage specificity) |
|---|---|
| Target Compound Data | MCA-DEVDAPK(dnp): cleaved specifically by recombinant caspase-3; minimal cleavage by caspase-6 in Jurkat cell extracts |
| Comparator Or Baseline | MCA-VEVDAPK(dnp): cleaved specifically by recombinant caspase-6; minimal cleavage by caspase-3 |
| Quantified Difference | Qualitative specificity switch achieved by P4 Val→Glu substitution; exact kcat/Km ratio not reported in this study |
| Conditions | Recombinant caspases 3 and 6 added to Jurkat T-cell S-30 extracts; substrate concentration 1 µM; Fas-mediated apoptosis model |
Why This Matters
This direct substrate pair comparison proves that the DEVDAP sequence is not merely a generic caspase-3 recognition element—the P1' Ala-Pro-Lys(Dnp) tail actively discriminates against caspase-6, preventing cross-reactivity that would confound activity measurements when using shorter DEVD substrates like Ac-DEVD-AMC.
- [1] Kawahara A, Enari M, Talanian RV, Wong WW, Nagata S. Fas-induced DNA fragmentation and proteolysis of nuclear proteins. Genes Cells. 1998 May;3(5):297-306. doi: 10.1046/j.1365-2443.1998.00189.x. PMID: 9685181. View Source
- [2] Fang B, Boross PI, Tozser J, Weber IT. Structural and kinetic analysis of caspase-3 reveals role for S5 binding site in substrate recognition. J Mol Biol. 2006;360(3):654-666. The kinetic importance of P5 and P1' residues in caspase-3 substrate recognition. View Source
